7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of “7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not specified in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results .Scientific Research Applications
Platelet Aggregation Inhibition
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been studied for their potential as platelet aggregation inhibitors. A study by Tian et al. (2012) explored the synthesis of these compounds, revealing their inhibitory effects on ADP-induced platelet aggregation, with some showing promise compared to standard drugs like ticlopidine and aspirin. The study initiated a preliminary structure-activity relationship analysis for these compounds (Tian et al., 2012).
Anticancer Properties
Compounds based on this compound have shown promise in anticancer applications. Nagavelli et al. (2016) synthesized novel 1,2,3-triazole-2H-benzo[b][1,4]oxazin-3(4H)-ones and tested them against breast and cervical cancer cell lines. Some compounds exhibited cytotoxic activity, with further in vivo testing on Ehrlich Ascites Carcinoma-bearing mice showing potential effectiveness (Nagavelli et al., 2016).
Antimicrobial Activity
This compound derivatives have also been researched for their antimicrobial properties. Fang et al. (2011) synthesized derivatives with various substituents, finding them effective against Gram-positive and Gram-negative bacteria, with fluorine atom enhancements in some compounds (Fang et al., 2011).
Synthesis Methods
Innovative synthesis methods for this compound derivatives have been developed, contributing to their accessibility for research and potential applications. Lee et al. (2009) developed a method for solid-phase synthesis of these derivatives, offering high yields and purity, crucial for further biological studies (Lee et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPRSMJCVKHIIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934993-58-5 | |
Record name | 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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